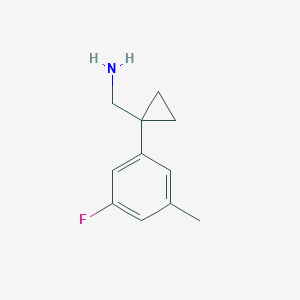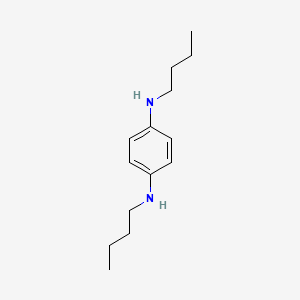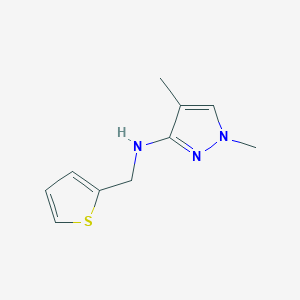![molecular formula C12H17N3 B11729306 N-methyl-1-[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanamine](/img/structure/B11729306.png)
N-methyl-1-[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl({[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methyl})amine is a complex organic compound featuring a benzodiazole ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzodiazole ring imparts unique chemical properties, making it a valuable subject for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl({[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methyl})amine typically involves multi-step organic reactions. One common approach is the condensation of 1-(propan-2-yl)-1H-1,3-benzodiazole with formaldehyde and methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, including temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Methyl({[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methyl})amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of benzodiazole oxides.
Reduction: Formation of reduced benzodiazole derivatives.
Substitution: Formation of halogenated or hydroxylated benzodiazole compounds.
科学研究应用
Methyl({[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methyl})amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of methyl({[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The benzodiazole ring structure allows for specific interactions with biological macromolecules, influencing various cellular processes.
相似化合物的比较
Similar Compounds
Pargyline: A monoamine oxidase inhibitor with a benzodiazole structure.
Rasagiline: Another monoamine oxidase inhibitor used in the treatment of Parkinson’s disease.
Selegiline: A compound with neuroprotective properties, also used in Parkinson’s disease treatment.
Uniqueness
Methyl({[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methyl})amine is unique due to its specific substitution pattern on the benzodiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds.
属性
分子式 |
C12H17N3 |
|---|---|
分子量 |
203.28 g/mol |
IUPAC 名称 |
N-methyl-1-(1-propan-2-ylbenzimidazol-2-yl)methanamine |
InChI |
InChI=1S/C12H17N3/c1-9(2)15-11-7-5-4-6-10(11)14-12(15)8-13-3/h4-7,9,13H,8H2,1-3H3 |
InChI 键 |
OSJVIIZEKGZTHB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C2=CC=CC=C2N=C1CNC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2-methylpropyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11729227.png)
![2-(4-{[(3-fluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11729235.png)
![2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11729243.png)
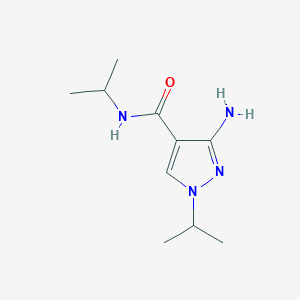
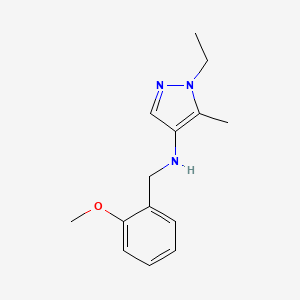

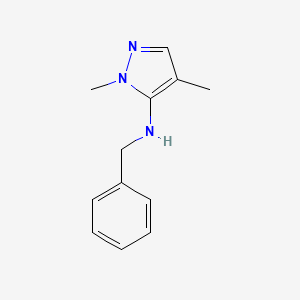
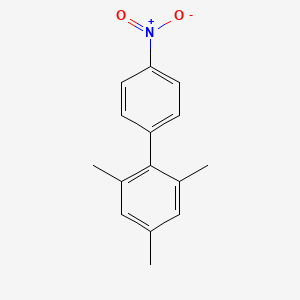
![1-[3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B11729314.png)
![1,3-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11729321.png)
